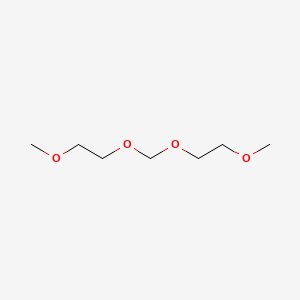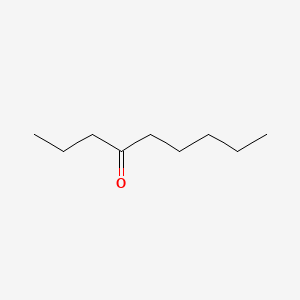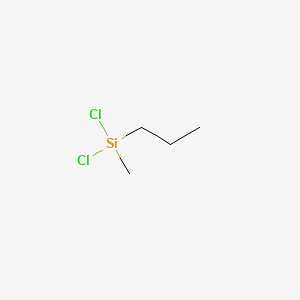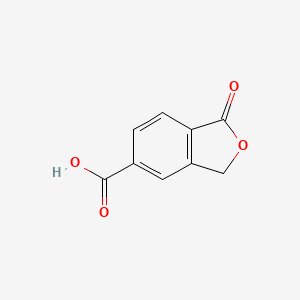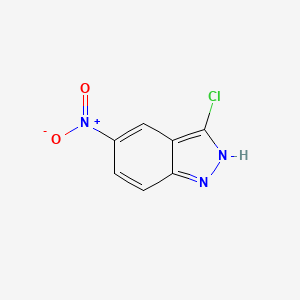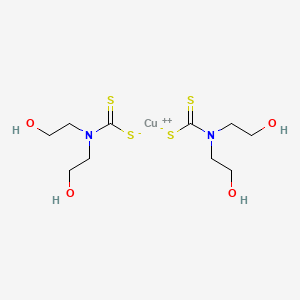
双(2-羟乙基)二硫代氨基甲酸铜(II)
描述
Copper(II) Bis(2-hydroxyethyl)dithiocarbamate is an organometallic compound with the molecular formula C10H20CuN2O4S4 and a molecular weight of 424.07 g/mol . It appears as a dark green to black powder or crystal and is known for its applications in various fields, including materials science, biology, and medicine .
科学研究应用
Copper(II) Bis(2-hydroxyethyl)dithiocarbamate has a wide range of scientific research applications:
生化分析
Biochemical Properties
Copper(II) Bis(2-hydroxyethyl)dithiocarbamate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to bind with metal ions, which can influence the activity of metalloenzymes. For instance, it can interact with enzymes that require copper as a cofactor, thereby affecting their catalytic activity. Additionally, Copper(II) Bis(2-hydroxyethyl)dithiocarbamate can form complexes with proteins, altering their structure and function .
Cellular Effects
Copper(II) Bis(2-hydroxyethyl)dithiocarbamate has been shown to have significant effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the transcription factor NF-E2-related factor 2 (Nrf2), which regulates antioxidant and phase II xenobiotic enzymes in vascular endothelial cells . This activation leads to changes in gene expression and enhances the cell’s ability to respond to oxidative stress.
Molecular Mechanism
The molecular mechanism of Copper(II) Bis(2-hydroxyethyl)dithiocarbamate involves its ability to bind with biomolecules, inhibit or activate enzymes, and alter gene expression. This compound can form complexes with copper ions, which can then interact with various biomolecules. For instance, it can inhibit proteasome activity, leading to the accumulation of Nrf2 and subsequent activation of its target genes . Additionally, Copper(II) Bis(2-hydroxyethyl)dithiocarbamate can bind to thiol groups in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Copper(II) Bis(2-hydroxyethyl)dithiocarbamate can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term exposure to Copper(II) Bis(2-hydroxyethyl)dithiocarbamate can lead to changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Copper(II) Bis(2-hydroxyethyl)dithiocarbamate vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and protecting against oxidative stress . At high doses, Copper(II) Bis(2-hydroxyethyl)dithiocarbamate can be toxic, leading to adverse effects such as liver damage and oxidative stress . It is important to carefully control the dosage to avoid toxic effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
Copper(II) Bis(2-hydroxyethyl)dithiocarbamate is involved in various metabolic pathways, particularly those related to metal ion homeostasis and antioxidant defense. This compound can interact with enzymes involved in copper metabolism, such as copper chaperones and copper-dependent enzymes . Additionally, Copper(II) Bis(2-hydroxyethyl)dithiocarbamate can influence the levels of metabolites involved in oxidative stress responses, such as glutathione and reactive oxygen species .
Transport and Distribution
Within cells and tissues, Copper(II) Bis(2-hydroxyethyl)dithiocarbamate is transported and distributed through interactions with transporters and binding proteins. This compound can bind to copper transporters, facilitating its uptake into cells . Once inside the cell, Copper(II) Bis(2-hydroxyethyl)dithiocarbamate can accumulate in specific compartments, such as the cytoplasm and nucleus, where it can exert its effects on cellular function .
Subcellular Localization
The subcellular localization of Copper(II) Bis(2-hydroxyethyl)dithiocarbamate is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, Copper(II) Bis(2-hydroxyethyl)dithiocarbamate can localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, it can accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions: Copper(II) Bis(2-hydroxyethyl)dithiocarbamate can be synthesized through the reaction of copper(II) salts with bis(2-hydroxyethyl)dithiocarbamate ligands. The reaction typically involves mixing an aqueous solution of copper(II) sulfate with an aqueous solution of sodium bis(2-hydroxyethyl)dithiocarbamate under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous stirring and temperature control .
化学反应分析
Types of Reactions: Copper(II) Bis(2-hydroxyethyl)dithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve ligands such as phosphines or other coordinating ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) complexes .
作用机制
The mechanism of action of Copper(II) Bis(2-hydroxyethyl)dithiocarbamate involves its interaction with molecular targets and pathways. The compound’s copper center can undergo redox reactions, influencing various biological processes. It can also form complexes with other molecules, affecting their activity and stability .
相似化合物的比较
- Copper Diethyldithiocarbamate
- Copper(II) Dimethyldithiocarbamate
- Bis(4-dimethylaminodithiobenzil)nickel(II)
- Copper(II) Bis(trifluoromethanesulfonyl)imide
Comparison: Copper(II) Bis(2-hydroxyethyl)dithiocarbamate is unique due to its specific ligand structure, which provides distinct properties and reactivity compared to other copper dithiocarbamate complexes. Its ability to form stable complexes and undergo various chemical reactions makes it particularly valuable in research and industrial applications .
属性
IUPAC Name |
copper;N,N-bis(2-hydroxyethyl)carbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NO2S2.Cu/c2*7-3-1-6(2-4-8)5(9)10;/h2*7-8H,1-4H2,(H,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZKOKSQKMDNMW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)C(=S)[S-].C(CO)N(CCO)C(=S)[S-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20CuN2O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333432 | |
| Record name | Copper(II) Bis(2-hydroxyethyl)dithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52611-57-1 | |
| Record name | Copper(II) Bis(2-hydroxyethyl)dithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


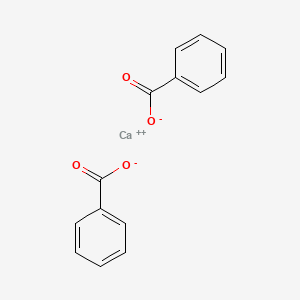
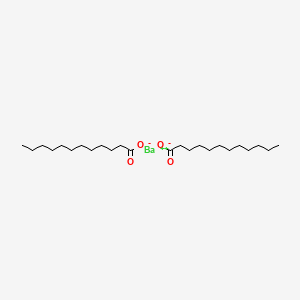
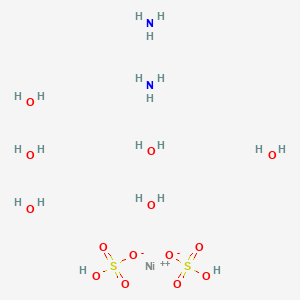

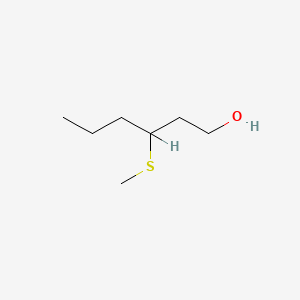
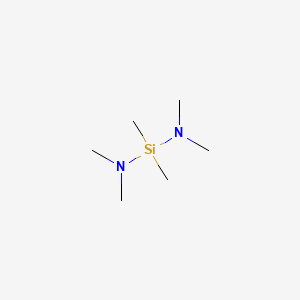

![N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine](/img/structure/B1580886.png)
